2-Butene, 2-methoxy-
CAS No.: 6380-95-6
Cat. No.: VC7989628
Molecular Formula: C5H10O
Molecular Weight: 86.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6380-95-6 |
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Molecular Formula | C5H10O |
Molecular Weight | 86.13 g/mol |
IUPAC Name | (E)-2-methoxybut-2-ene |
Standard InChI | InChI=1S/C5H10O/c1-4-5(2)6-3/h4H,1-3H3/b5-4+ |
Standard InChI Key | JWBPCSXRWORRAI-SNAWJCMRSA-N |
Isomeric SMILES | C/C=C(\C)/OC |
SMILES | CC=C(C)OC |
Canonical SMILES | CC=C(C)OC |
Introduction
Key Findings
2-Butene, 2-methoxy- (CAS 6380-95-6), an unsaturated ether with the molecular formula C₅H₁₀O, exhibits unique physicochemical properties and reactivity due to its methoxy-substituted alkene structure. This compound serves as a versatile intermediate in organic synthesis, polymer chemistry, and pharmaceutical research. Its stereoisomeric forms ((E)- and (Z)-configurations) influence its chemical behavior, with industrial synthesis relying on catalytic isomerization and dehydration processes. Recent studies highlight its potential biological activity, including antimicrobial and anti-inflammatory properties, though comprehensive pharmacological evaluations remain pending.
Structural and Molecular Characteristics
Molecular Identity
2-Butene, 2-methoxy- is characterized by a methoxy group (-OCH₃) attached to the second carbon of a butene chain. The double bond between C2 and C3 introduces geometric isomerism, with the (E)- and (Z)-isomers distinguished by substituent orientation . Key identifiers include:
Property | Value | Source |
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Molecular Formula | C₅H₁₀O | |
Molecular Weight | 86.13 g/mol | |
Boiling Point | 60°C | |
Density | 0.82 g/cm³ (20°C) | |
CAS Registry Number | 6380-95-6 |
The (E)-isomer (trans configuration) is more thermodynamically stable due to reduced steric hindrance between the methoxy group and adjacent methyl group .
Spectroscopic Data
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NMR: The (E)-isomer exhibits distinct coupling constants (J = 12–14 Hz) for trans-vinyl protons, whereas the (Z)-isomer shows smaller values (J = 8–10 Hz) .
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Mass Spectrometry: Fragmentation patterns confirm the molecular ion peak at m/z 86, with characteristic losses of CH₃O- (31 Da) and C₃H₇- (43 Da) .
Synthesis and Industrial Production
Laboratory-Scale Methods
The primary synthetic route involves acid-catalyzed dehydration of 2-methoxy-2-butanol. Sulfuric or phosphoric acid facilitates protonation of the hydroxyl group, leading to β-elimination and formation of the double bond. Typical conditions include:
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Temperature: 120–150°C
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Catalyst: H₂SO₄ (5–10 mol%)
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Yield: 65–75%
Alternative approaches include:
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Isomerization of 2-methyl-1-butene: Catalyzed by ZSM-5 zeolites at 200–250°C, achieving 85% conversion to 2-methyl-2-butene .
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Olefin metathesis: Utilizing Grubbs catalysts to rearrange allyl ethers .
Industrial Processes
Large-scale production employs fixed-bed reactors with optimized catalysts:
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Isomerization Reactor: Converts n-pentene to isopentene using ZSM-5 molecular sieves .
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Rectification Towers: Separate unreacted 2-pentene and heavy byproducts via fractional distillation .
Parameter | Value |
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Catalyst | ZSM-5 (Na⁺ form) |
Temperature | 200–300°C |
Pressure | 10–30 atm |
Space Velocity | 1,500–3,000 h⁻¹ |
Physicochemical Properties and Reactivity
Thermal Stability
2-Butene, 2-methoxy- decomposes above 300°C, producing methane, ethylene, and formaldehyde. Kinetic studies reveal an activation energy of 180 kJ/mol for pyrolysis .
Oxidation Behavior
High-temperature oxidation (1,330–1,730 K) produces:
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Intermediate Species: Allylic radicals (e.g., CH₂=CH-CH(OCH₃)-CH₃- ) that inhibit low-temperature reactivity .
Applications in Scientific Research
Organic Synthesis
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Epoxidation: Reacts with m-CPBA (meta-chloroperbenzoic acid) to form 2-methoxy-2,3-epoxybutane, a precursor to diols.
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Diels-Alder Reactions: Acts as a dienophile with electron-deficient dienes (e.g., anthracene), yielding bicyclic ethers.
Polymer Chemistry
As a monomer, it facilitates the synthesis of:
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Poly(ether sulfones): Used in high-temperature adhesives (Tg = 220°C).
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Cross-Linked Networks: Enhances flexibility in epoxy resins.
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